![molecular formula C14H22N4O3S B1422304 3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea CAS No. 1240528-70-4](/img/structure/B1422304.png)

3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea

Übersicht

Beschreibung

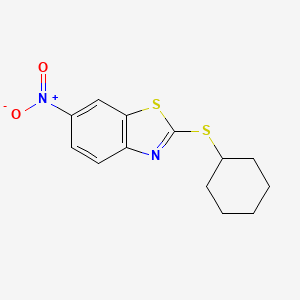

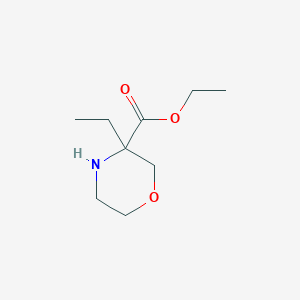

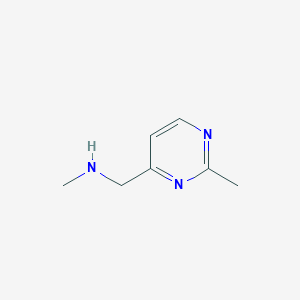

“3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea” is a chemical compound with the CAS Number: 1240528-70-4 . It has a molecular weight of 326.42 . The IUPAC name for this compound is N-[1-(ethylsulfonyl)-4-piperidinyl]-N’-(2-pyridinylmethyl)urea .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H22N4O3S/c1-2-22(20,21)18-9-6-12(7-10-18)17-14(19)16-11-13-5-3-4-8-15-13/h3-5,8,12H,2,6-7,9-11H2,1H3,(H2,16,17,19) . This code provides a specific textual representation of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

- Interactions and Inhibition Effect of Urea-Derived Mannich Bases on a Mild Steel Surface in HCl : Research has shown that urea-derived Mannich bases, such as those including pyridin-4-yl and piperidin-4-yl groups, can act as effective corrosion inhibitors for mild steel surfaces in hydrochloric acid solutions. The study indicates that these compounds adhere to the steel surface following Langmuir's adsorption isotherm, and their molecular structure significantly influences their inhibition efficiencies (Jeeva, Prabhu, Boobalan, & Rajesh, 2015).

Agricultural Chemistry

- Degradation of Imazosulfuron in Soil : Imazosulfuron, a herbicide with a similar chemical structure, undergoes degradation in soil under both aerobic and anaerobic conditions. This research helps in understanding the environmental fate of such chemicals, particularly their breakdown products and degradation pathways (Morrica, Giordano, Seccia, Ungaro, & Ventriglia, 2001).

Synthesis and Pharmacology

- 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Soluble Epoxide Hydrolase : This study involves the synthesis of 1,3-disubstituted ureas with a piperidyl moiety, examining their role as inhibitors of soluble epoxide hydrolase in both humans and mice. These inhibitors showed substantial pharmacokinetic improvements and potential in reducing inflammatory pain (Rose et al., 2010).

Chemical Synthesis Methods

- Steric Carbonyl Protection Metalation and Cleavage of Highly Hindered Ureas : This research discusses the methods of metalation and cleavage of ureas, including those with piperidine derivatives. It offers insights into the synthesis and handling of sterically blocked carbonyl compounds in organic synthesis (Hassel & Seebach, 1978).

Anion Binding Studies

- Binding of Polyatomic Anions with Protonated Ureido-pyridyl Ligands : This paper reports on the synthesis of ureido-pyridyl ligands and their solid-state anion binding studies. Such research can be essential for understanding the interactions and potential applications of these compounds in various fields (Marivel, Arunachalam, & Ghosh, 2011).

Luminescence and Photophysics

- Assemblies of Salts of Urea and Thiourea Derivatives and Release of Host from Composites with Calcium Oxide : This study focuses on the structural characterization and photoluminescence of salts derived from urea and thiourea compounds, providing insights into their potential use in photophysical applications (Baruah & Brahma, 2023).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-(1-ethylsulfonylpiperidin-4-yl)-3-(pyridin-2-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O3S/c1-2-22(20,21)18-9-6-12(7-10-18)17-14(19)16-11-13-5-3-4-8-15-13/h3-5,8,12H,2,6-7,9-11H2,1H3,(H2,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJSCCELZKRYXGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC(CC1)NC(=O)NCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1422234.png)

![3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1422237.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1422238.png)

![(3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]phenyl)amine dihydrochloride](/img/structure/B1422243.png)